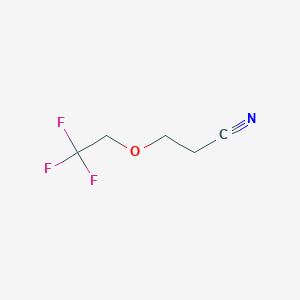

3-(2,2,2-Trifluoroethoxy)propanenitrile

Description

BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICCSXJVXICAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640971 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272128-06-0 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Thermal Stability of Fluorinated Nitrile Compounds: An In-depth Technical Guide

Abstract

Fluorinated nitrile compounds are a pivotal class of molecules in modern chemistry, finding applications in diverse fields such as high-performance polymers, advanced electrolytes for energy storage, and pharmaceuticals. Their utility is often intrinsically linked to their thermal stability, a critical parameter that dictates their performance, safety, and operational lifetime. This guide provides a comprehensive technical overview of the thermal stability of fluorinated nitriles, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their stability, the state-of-the-art analytical techniques for characterization, detailed experimental protocols, and the critical interpretation of the resulting data. This document is structured to provide not just a recitation of facts, but a causal understanding of why these compounds behave as they do under thermal stress.

Introduction: The Significance of the Carbon-Fluorine Bond in Nitrile Architectures

The exceptional properties of fluorinated organic compounds are largely attributed to the unique nature of the carbon-fluorine (C-F) bond. With an average bond energy of approximately 480 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry.[1] This inherent strength imparts remarkable thermal and chemical stability to organofluorine molecules.[1] When integrated into a nitrile-containing structure, the fluorine atoms exert a powerful influence on the molecule's overall properties.

The introduction of fluorine can significantly enhance the thermal stability of nitrile compounds, which are already a versatile functional group in organic synthesis. This enhanced stability is crucial for applications in demanding environments, such as the high temperatures encountered in some polymerization processes or the operating conditions of high-voltage lithium-ion batteries.[2] However, understanding the limits of this stability and the pathways through which these molecules eventually decompose is paramount for their safe and effective application.

This guide will explore the intricate relationship between molecular structure and thermal stability in fluorinated nitriles. We will examine how the degree and position of fluorination, as well as the nature of the carbon skeleton, influence decomposition temperatures and mechanisms.

Fundamental Principles of Thermal Stability in Fluorinated Nitriles

The thermal stability of a fluorinated nitrile is not solely a function of the C-F bond strength but is also influenced by a variety of other molecular features. A comprehensive understanding of these factors is essential for the rational design of new, highly stable compounds.

The Inductive Effect of Fluorine

Fluorine is the most electronegative element, and its presence in a molecule creates a strong inductive effect, withdrawing electron density from adjacent atoms. This effect can strengthen nearby bonds and influence the overall electronic distribution of the molecule, thereby affecting its reactivity and decomposition pathways.

Steric Shielding

The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.2 Å).[1] In polyfluorinated compounds, the fluorine atoms can effectively shield the carbon backbone from chemical attack, contributing to their high chemical and thermal stability.[1]

The Role of the Nitrile Group

The nitrile group (-C≡N) is a strongly polar functional group that can participate in a variety of chemical reactions. Its influence on the thermal decomposition of fluorinated compounds is complex. While the nitrile group itself is relatively stable, its interaction with the fluorinated portion of the molecule can lead to unique decomposition pathways.

Analytical Techniques for Assessing Thermal Stability

A suite of thermoanalytical techniques is employed to characterize the thermal stability of fluorinated nitrile compounds. The most critical of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the thermal stability of materials.[3] It continuously monitors the mass of a sample as it is heated at a controlled rate in a specific atmosphere.[3] The resulting data, a plot of mass versus temperature, provides crucial information about decomposition temperatures, the presence of volatile components, and the composition of the material.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is invaluable for identifying thermal transitions such as melting, crystallization, and glass transitions (Tg).[3] In the context of thermal stability, DSC can reveal the energetics of decomposition processes (i.e., whether they are exothermic or endothermic).

Evolved Gas Analysis (EGA)

To gain a deeper understanding of decomposition mechanisms, TGA and DSC are often coupled with techniques that can identify the gaseous products evolved during heating. TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are powerful tools for this purpose, allowing for the real-time identification of decomposition products.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible framework for the thermal analysis of fluorinated nitrile compounds. The causality behind key experimental choices is explained to foster a deeper understanding of the methodology.

Safety First: Handling Fluorinated Compounds and Their Decomposition Products

Crucial Safety Note: The thermal decomposition of fluorinated compounds can release highly corrosive and toxic gases, most notably hydrogen fluoride (HF).[4] All thermal analyses of these materials must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the thermal analyzer must be safely vented. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn at all times.

Protocol for Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[5][6]

Objective: To determine the decomposition onset temperature (Td), the temperature at 5% weight loss (Td5%), and the residual mass of a fluorinated nitrile compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

Fluorinated nitrile sample (typically 5-10 mg)

-

TGA sample pans (platinum or alumina are recommended for their inertness)

-

High-purity inert gas (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is representative of the bulk material.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan. Causality: A small sample size minimizes thermal gradients within the sample, leading to more accurate temperature measurements.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment. Causality: An inert atmosphere prevents premature oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a heating rate of 10 °C/min to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C). Causality: A heating rate of 10 °C/min is a common standard that allows for good resolution of thermal events without unduly prolonging the experiment.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature (Td) from the intersection of the baseline with the tangent of the decomposition curve.

-

Determine the temperature at which 5% weight loss occurs (Td5%).

-

Record the residual mass at the end of the experiment.

-

Caption: Workflow for TGA analysis of fluorinated nitriles.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a fluorinated nitrile compound, and to observe the enthalpy changes associated with these transitions and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

Fluorinated nitrile sample (typically 2-5 mg)

-

DSC pans and lids (aluminum is suitable for many applications, but for higher temperatures or reactive samples, gold-plated or high-pressure pans may be necessary)

-

High-purity inert gas (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition. Causality: Sealing the pan ensures that the measured heat flow is due to thermal transitions within the sample and not mass loss from evaporation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at a low temperature (e.g., -50 °C) and then heat at a rate of 10 °C/min to a temperature above the expected melting point but below the decomposition temperature. Causality: The first heating scan erases the thermal history of the sample.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial low temperature. Causality: This step allows for the observation of crystallization behavior.

-

Second Heat: Heat the sample again at 10 °C/min to the final temperature. Causality: The second heating scan provides a more accurate determination of the glass transition and melting point of the amorphous and crystalline phases, respectively.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the second heating scan.

-

Determine the melting point (Tm) as the peak temperature of the endothermic event in the heating scans.

-

Determine the crystallization temperature (Tc) as the peak temperature of the exothermic event in the cooling scan.

-

Observe any exothermic events at higher temperatures that may correspond to decomposition.

-

Caption: Heat-cool-heat cycle for DSC analysis.

Data Interpretation and Structure-Stability Relationships

The interpretation of TGA and DSC data for fluorinated nitrile compounds requires a nuanced understanding of the interplay between their molecular structure and thermal behavior.

Representative Thermal Stability Data

The following table summarizes hypothetical thermal stability data for a series of fluorinated nitrile compounds to illustrate the impact of structural modifications.

| Compound | Structure | Td5% (°C, N₂) | Tg (°C) |

| Benzonitrile | C₆H₅CN | ~150 | - |

| 4-Fluorobenzonitrile | 4-FC₆H₄CN | ~180 | - |

| 2,3,4,5,6-Pentafluorobenzonitrile | C₆F₅CN | >300 | ~-30 |

| Perfluorobutyronitrile | CF₃CF₂CF₂CN | >250 | Not available |

Note: The data in this table are illustrative and intended for educational purposes. Actual values may vary depending on the specific experimental conditions.

Key Observations and Interpretations

-

Increased Fluorination, Increased Stability: As a general trend, increasing the degree of fluorination leads to a significant increase in thermal stability. This is evident in the comparison between benzonitrile and pentafluorobenzonitrile, where the perfluorinated compound exhibits a much higher decomposition temperature. This is a direct consequence of the high C-F bond energy.

-

Influence of Aromatic vs. Aliphatic Scaffolds: The thermal stability is also dependent on the nature of the carbon framework. Aromatic systems, with their inherent resonance stability, often exhibit higher thermal stability than their aliphatic counterparts.

-

Glass Transition Temperature: The glass transition temperature (Tg) is a key parameter for amorphous or semi-crystalline materials. In fluorinated polymers derived from nitrile monomers, a higher Tg is often associated with increased rigidity and improved high-temperature performance. For example, fluorinated diamines used as hardeners for phthalonitrile resins can lead to thermosets with high glass transition temperatures (Tg > 426 °C) and enhanced thermal-oxidative stability.[7]

Decomposition Mechanisms: A Frontier of Research

The precise decomposition mechanisms of many fluorinated nitrile compounds are still an active area of research. However, based on studies of related fluorinated molecules, some general pathways can be proposed.

Thermal degradation of perfluoroalkenes has been shown to involve chain scission and cyclization, leading to a variety of linear and cyclic byproducts.[8] In the presence of oxygen, the decomposition of fluoropolymers can yield products such as carbonyl fluoride and trifluoroacetyl fluoride.[5] These can further react with moisture to produce hydrogen fluoride and trifluoroacetic acid.[5]

For fluorinated nitriles, it is plausible that initial decomposition involves the cleavage of the weakest bonds in the molecule. The subsequent reactions of the resulting radicals would then lead to a cascade of smaller fluorinated and non-fluorinated products. The nitrile group itself may undergo transformations, potentially leading to the formation of isocyanates or other nitrogen-containing species. The use of TGA coupled with mass spectrometry (TGA-MS) is a powerful technique for elucidating these complex decomposition pathways by identifying the evolved gaseous species.[5]

Caption: Generalized thermal decomposition pathway for fluorinated nitriles.

Conclusion and Future Outlook

The thermal stability of fluorinated nitrile compounds is a critical property that underpins their use in a wide array of advanced applications. This guide has provided a foundational understanding of the principles governing their stability, detailed protocols for their characterization, and insights into the interpretation of the resulting data. The exceptional stability imparted by the carbon-fluorine bond is a recurring theme, yet it is the interplay of this bond with the rest of the molecular architecture that dictates the ultimate thermal performance.

Future research in this field will undoubtedly focus on elucidating the detailed decomposition mechanisms of a wider range of fluorinated nitriles. The continued development and application of coupled analytical techniques, such as TGA-MS and Pyrolysis-GC-MS, will be instrumental in this endeavor. Furthermore, a deeper understanding of structure-stability relationships will enable the rational design of next-generation fluorinated nitrile compounds with tailored thermal properties for even more demanding applications. As the fields of materials science, energy storage, and pharmaceuticals continue to advance, the importance of these remarkable compounds is set to grow, making a thorough understanding of their thermal behavior more critical than ever.

References

-

Thermal plasma decomposition of fluorinated greenhouse gases. (2025). ResearchGate. Retrieved from [Link]

- Thermal degradation of fluoropolymers. (2020). [Source not further specified].

- ASTM E1131 - TGA Analysis Testing Services. [Source not further specified].

- ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (2022). ResearchGate. Retrieved from [Link]

- Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples? (2025). LabTesting.

- Thermal Analysis of Organic Compounds. Mettler Toledo.

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- Organofluorine chemistry. Wikipedia.

- Fluorinated phthalonitrile resins with improved thermal oxidative stability. (2018). Russian Chemical Bulletin.

-

Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (2019). ResearchGate. Retrieved from [Link]

- An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Deriv

- Thermal Analysis Techniques for Material Characteriz

- Fluorine Safety. Purdue University.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.

- Interpreting DSC D

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.

- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).

-

Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. (2024). ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)propanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2,2,2-Trifluoroethoxy)propanenitrile, a fluorinated nitrile compound of interest in advanced materials and pharmaceutical development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predictive data based on the well-established spectroscopic principles and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction to 3-(2,2,2-Trifluoroethoxy)propanenitrile

3-(2,2,2-Trifluoroethoxy)propanenitrile, with the chemical formula C₅H₆F₃NO, possesses a unique combination of functional groups: a nitrile, an ether linkage, and a trifluoromethyl group. These features impart specific physicochemical properties, making it a valuable building block in organic synthesis and materials science. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques like NMR and FTIR are indispensable tools for this purpose. This guide will delve into the predicted ¹H, ¹³C NMR, and FTIR spectra, providing a detailed rationale for the expected chemical shifts, coupling patterns, and vibrational frequencies.

The molecular structure, with atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 3-(2,2,2-Trifluoroethoxy)propanenitrile with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the three methylene (-CH₂-) groups in different chemical environments. The analysis is based on the known chemical shifts of similar structural motifs, such as propionitrile and 2,2,2-trifluoroethanol.[1][2]

| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| H-4 (-O-CH₂ -CF₃) | 4.0 - 4.5 | Quartet (q) | ³JHF ≈ 8-10 Hz | Strongly deshielded by the adjacent oxygen atom and the three fluorine atoms. The signal is split into a quartet by the three equivalent fluorine atoms on the neighboring carbon. |

| H-3 (-O-CH₂ -CH₂-CN) | 3.7 - 4.0 | Triplet (t) | ³JHH ≈ 6-7 Hz | Deshielded by the electronegative oxygen atom. The signal is split into a triplet by the two adjacent protons on C-2. |

| H-2 (-CH₂-CH₂ -CN) | 2.6 - 2.9 | Triplet (t) | ³JHH ≈ 6-7 Hz | Deshielded by the electron-withdrawing nitrile group. The signal is split into a triplet by the two adjacent protons on C-3. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are predicted based on the known values for nitriles, ethers, and fluorinated alkanes.[3][4]

| Carbon (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹⁹F coupling) | Rationale |

| C-1 (C N) | 117 - 122 | Singlet | Typical chemical shift for a nitrile carbon. |

| C-5 (C F₃) | 122 - 127 | Quartet (q, ¹JCF ≈ 275-280 Hz) | The carbon is directly bonded to three highly electronegative fluorine atoms, causing a significant downfield shift and splitting into a quartet due to one-bond C-F coupling. |

| C-4 (-O-C H₂-CF₃) | 68 - 73 | Quartet (q, ²JCF ≈ 30-35 Hz) | This carbon is deshielded by the adjacent oxygen atom and shows a smaller quartet splitting due to two-bond coupling with the fluorine atoms. |

| C-3 (-O-C H₂-CH₂-CN) | 62 - 68 | Singlet | This carbon is deshielded due to its proximity to the electronegative oxygen atom. |

| C-2 (-C H₂-CN) | 17 - 22 | Singlet | This carbon is deshielded by the nitrile group, but to a lesser extent than the carbons closer to the oxygen and fluorine atoms. |

Predicted FTIR Spectrum

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. The key absorption bands are predicted based on characteristic vibrational frequencies.[5][6][7][8]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (sp³) | 2980 - 2850 | Medium | Stretching |

| C≡N (Nitrile) | 2260 - 2240 | Strong, Sharp | Stretching |

| C-F | 1350 - 1100 | Very Strong, Broad | Stretching |

| C-O-C (Ether) | 1150 - 1080 | Strong | Asymmetric Stretching |

The presence of a sharp, strong peak around 2250 cm⁻¹ is a definitive indicator of the nitrile group.[6] The C-F stretching vibrations are expected to produce very strong and likely broad absorptions in the fingerprint region, which is a characteristic feature of fluorinated compounds.[7][9]

Experimental Protocols

To acquire the spectroscopic data for 3-(2,2,2-Trifluoroethoxy)propanenitrile, the following standard experimental procedures are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Caption: A generalized workflow for NMR data acquisition and processing.

FTIR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the clean salt plates or ATR crystal should be collected before running the sample.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and FTIR spectra of 3-(2,2,2-Trifluoroethoxy)propanenitrile. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive analytical framework has been established. The predicted data serves as a robust reference for researchers working with this compound, aiding in its identification, characterization, and quality control. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectra.

References

-

The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... - ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Propionitrile | CH3CH2CN | CID 7854 - PubChem. Available at: [Link]

-

FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN)... - ResearchGate. Available at: [Link]

-

2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem. Available at: [Link]

-

Propanenitrile, 3-ethoxy- | C5H9NO | CID 16501 - PubChem. Available at: [Link]

-

Propanenitrile - NIST WebBook. Available at: [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. Available at: [Link]

-

Ethanol, 2,2,2-trifluoro- - NIST WebBook. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Carbon–fluorine bond - Wikipedia. Available at: [Link]

-

Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters - ResearchGate. Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of - Modgraph. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Propanenitrile - NIST WebBook. Available at: [Link]

-

IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - RSC Publishing. Available at: [Link]

-

FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety - ResearchGate. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface - DOI. Available at: [Link]

Sources

- 1. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 3. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

The Fluorinated Frontier: A Technical Guide to the Discovery and Evolution of Advanced Electrolyte Solvents for High-Performance Batteries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in rechargeable batteries has propelled the exploration of novel electrolyte formulations. Among the most significant advancements has been the strategic incorporation of fluorine into organic solvents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of fluorinated electrolyte solvents, from their conceptual origins to their current state-of-the-art applications. We will delve into the fundamental principles that govern their unique electrochemical behavior, detailing the mechanistic advantages conferred by fluorination. This guide will further present detailed experimental protocols for the synthesis, purification, and characterization of these critical battery components, offering field-proven insights for researchers and scientists. By synthesizing historical context with rigorous technical detail, this guide aims to serve as an authoritative resource for professionals in battery research and development.

A Historical Perspective: The Genesis of Fluorinated Electrolytes

The journey towards modern high-performance batteries is intrinsically linked to the evolution of their electrolytes. While the foundational work on lithium-ion batteries dates back to the 1970s, the limitations of conventional carbonate-based electrolytes, such as their flammability and narrow electrochemical stability window, became increasingly apparent as the demand for higher energy densities grew.[1] This spurred a quest for more robust solvent molecules, leading researchers to the doorstep of organofluorine chemistry.

The introduction of fluorinated compounds into electrolytes was not a singular event but rather a gradual realization of their potential. Early investigations into fluorinated organic compounds were often driven by their inertness and thermal stability, properties that were highly desirable for safe battery operation. One of the foundational techniques that enabled the synthesis of a wide array of organofluorine compounds is electrochemical fluorination (ECF) , a process pioneered by Joseph H. Simons in the 1930s.[2] Though initially developed for other applications, the principles of ECF laid the groundwork for the future synthesis of fluorinated electrolyte components.

A significant milestone in the application of fluorinated solvents to lithium batteries was the exploration of fluoroethylene carbonate (FEC) as an electrolyte additive.[3][4] Researchers discovered that even small amounts of FEC could dramatically improve the performance and lifespan of lithium-ion batteries, particularly those with silicon-based anodes.[3] This discovery was a turning point, demonstrating the profound impact that targeted fluorination could have on the stability of the solid electrolyte interphase (SEI)—a critical layer that forms on the anode surface and governs battery performance and safety.[5] Following the success of FEC, the field rapidly expanded to include a diverse range of fluorinated carbonates, ethers, and other organic molecules, each designed to address specific challenges in battery performance.[2][6]

The "Fluorine Advantage": Mechanistic Insights into Enhanced Performance

The remarkable efficacy of fluorinated solvents stems from the unique properties of the fluorine atom, most notably its high electronegativity. The incorporation of fluorine into an organic solvent molecule fundamentally alters its electronic structure and, consequently, its electrochemical behavior.

Lowering LUMO and HOMO Energy Levels: The Key to Stability

The electrochemical stability of an electrolyte is defined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level dictates the solvent's susceptibility to oxidation at the cathode (positive electrode), while the LUMO level determines its propensity for reduction at the anode (negative electrode).

The strong electron-withdrawing nature of fluorine atoms effectively lowers both the HOMO and LUMO energy levels of the solvent molecule. A lower LUMO energy level means that the fluorinated solvent will be reduced at a higher potential than its non-fluorinated counterpart. This preferential reduction is crucial for the formation of a stable and robust SEI layer on the anode.[7]

Conversely, a lower HOMO energy level imparts greater resistance to oxidation at the high potentials experienced at the cathode surface, particularly in high-energy-density batteries. This enhanced oxidative stability prevents the degradation of the electrolyte and the corrosion of the cathode material, leading to longer cycle life and improved safety.

Figure 1: Impact of Fluorination on Solvent Energy Levels and Battery Performance.

Crafting a Superior Solid Electrolyte Interphase (SEI)

The SEI is arguably the most critical component for the long-term stability and performance of a lithium-ion battery. It is a passivation layer formed on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions.

Fluorinated solvents, particularly fluorinated carbonates, play a pivotal role in engineering a superior SEI. Their preferential reduction leads to the formation of an SEI enriched with lithium fluoride (LiF).[8] LiF possesses several desirable properties for an SEI component:

-

High Interfacial Energy: LiF has a high surface energy, which promotes the formation of a dense and uniform SEI layer.

-

Wide Band Gap: As a wide-band-gap insulator, LiF is an excellent electronic insulator, effectively preventing electron tunneling from the anode to the electrolyte and thus minimizing further electrolyte reduction.

-

Good Lithium-Ion Conductivity: Despite being an electronic insulator, LiF facilitates the transport of lithium ions.

The presence of a LiF-rich SEI contributes significantly to improved cycling efficiency, reduced capacity fade, and enhanced safety by suppressing the formation of lithium dendrites—needle-like structures that can cause short circuits.[9]

Figure 2: Comparison of SEI Formation with Conventional and Fluorinated Electrolytes.

A Practical Guide to Synthesis and Purification

The successful implementation of fluorinated solvents in battery research and development hinges on the ability to synthesize and purify these compounds to a high degree. Impurities, particularly water and protic species, can be highly detrimental to battery performance.

Synthesis of Fluoroethylene Carbonate (FEC)

FEC is a widely used fluorinated additive. One common synthetic route involves the direct fluorination of ethylene carbonate (EC).

Experimental Protocol: Direct Fluorination of Ethylene Carbonate [1]

-

Reactor Setup: A reactor equipped with a stirrer, a gas inlet, a condenser, and a thermometer is charged with ethylene carbonate.

-

Fluorination: A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the ethylene carbonate at a controlled temperature. The reaction is typically carried out in a suitable solvent.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of ethylene carbonate.

-

Workup and Purification: After the reaction is complete, the crude product is subjected to purification, typically by vacuum distillation, to isolate the FEC from unreacted starting material and byproducts.

Another approach involves a halogen exchange reaction from chloroethylene carbonate.[10]

Experimental Protocol: Halogen Exchange for FEC Synthesis [11]

-

Preparation of Chloroethylene Carbonate: Ethylene carbonate is reacted with a chlorinating agent to produce chloroethylene carbonate.

-

Fluorination: The chloroethylene carbonate is then reacted with a fluorine source, such as potassium fluoride or liquid hydrogen fluoride, to replace the chlorine atom with fluorine.[10]

-

Purification: The resulting FEC is purified by crystallization and/or distillation to achieve high purity.[10]

Synthesis of Fluorinated Ethers

Fluorinated ethers are emerging as promising electrolyte solvents due to their high oxidative stability and low viscosity. Their synthesis often involves the Williamson ether synthesis or variations thereof, using fluorinated alcohols as starting materials.[6]

Experimental Protocol: Synthesis of a Partially Fluorinated Ether [12]

-

Reaction Setup: A round-bottom flask is charged with a fluorinated alcohol, a suitable base (e.g., sodium hydride), and an appropriate alkylating agent in an inert solvent under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Purification and Quality Control

Achieving the high purity required for battery-grade solvents is paramount. The following techniques are commonly employed:

-

Distillation: Fractional distillation under reduced pressure is a powerful technique for separating compounds with different boiling points.

-

Crystallization: For solid compounds or those that can be induced to crystallize, this method can yield very high purity products.[9]

-

Drying: Residual water is a major concern. Solvents are typically dried over molecular sieves or other drying agents. The water content should be monitored using Karl Fischer titration and kept to a minimum (typically < 20 ppm).

-

Purity Analysis: The purity of the final product should be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Essential Characterization Techniques

A thorough characterization of fluorinated electrolyte solvents and the resulting electrolytes is crucial for understanding their performance and for quality control.

Physicochemical Properties

A comparison of the key physicochemical properties of common non-fluorinated and fluorinated electrolyte solvents is presented in the table below.

| Property | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Fluoroethylene Carbonate (FEC) | Methyl (2,2,2-trifluoroethyl) carbonate (FEMC) |

| Boiling Point (°C) | 248 | 242 | ~212 | ~105 |

| Viscosity (mPa·s at 25°C) | 1.9 (at 40°C) | 2.53 | ~2.1 | ~1.1 |

| Dielectric Constant | 89.6 (at 40°C) | 64.4 | ~107 | ~11.4 |

| Ionic Conductivity (mS/cm) | Varies with salt | Varies with salt | Varies with salt | Lower than carbonates |

Note: Values can vary depending on the source and measurement conditions.

Experimental Protocols for Physicochemical Characterization:

-

Viscosity Measurement: A viscometer, such as a rotational or capillary viscometer, is used to measure the viscosity of the solvent or electrolyte at a controlled temperature. Given that many of these solvents are volatile and have low viscosity, specialized equipment designed for such measurements is recommended.

-

Ionic Conductivity Measurement: The ionic conductivity of the electrolyte is typically measured using electrochemical impedance spectroscopy (EIS). A conductivity cell with two inert electrodes is filled with the electrolyte, and the impedance is measured over a range of frequencies. The bulk resistance of the electrolyte is then used to calculate the ionic conductivity.

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range over which the electrolyte remains stable without significant decomposition.

Experimental Protocol: Electrochemical Stability Window Measurement [3]

-

Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

-

Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept from the open-circuit potential to a high potential (for oxidative stability) or a low potential (for reductive stability) at a slow scan rate.

-

Data Analysis: The onset potential for a significant increase in current is taken as the oxidative or reductive limit of the electrolyte.

SEI Characterization

Understanding the composition and morphology of the SEI is crucial for elucidating the role of fluorinated solvents.

Experimental Protocol: Ex-situ SEI Characterization [6]

-

Cell Cycling and Disassembly: A battery is cycled for a specific number of times, then carefully disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to retrieve the anode.

-

Sample Preparation: The anode is gently rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried under vacuum.

-

Surface Analysis: The surface of the anode is then analyzed using surface-sensitive techniques:

Operando Techniques for SEI Analysis:

For a more dynamic understanding of SEI formation, operando techniques are invaluable. These methods allow for the characterization of the SEI as it forms and evolves during battery operation. Examples include:

-

Operando Atomic Force Microscopy (AFM): Provides real-time imaging of the morphological changes on the anode surface.

-

Operando X-ray Absorption Spectroscopy (XAS): Offers insights into the chemical evolution of the SEI with high sensitivity.

Future Outlook and Challenges

The discovery and development of fluorinated electrolyte solvents have been instrumental in advancing battery technology. However, challenges remain. The high cost of fluorinated compounds and potential environmental concerns associated with some fluorinated substances necessitate the exploration of more sustainable and cost-effective alternatives.

Future research will likely focus on:

-

Novel Fluorinated Molecules: The design and synthesis of new fluorinated solvents and additives with tailored properties to meet the demands of next-generation batteries, such as solid-state and lithium-metal batteries.

-

Reduced Fluorine Content: Developing molecules with a lower fluorine content that still provide the desired performance benefits, thereby reducing cost and environmental impact.

-

Advanced Characterization Techniques: Further development and application of operando and in-situ techniques to gain a deeper understanding of the complex interfacial phenomena at play.

-

Recycling and Sustainability: Establishing efficient recycling processes for fluorinated electrolyte components to create a more sustainable battery lifecycle.

Conclusion

The introduction of fluorine into electrolyte solvents has been a transformative development in the field of rechargeable batteries. From the early recognition of their stabilizing effects to the sophisticated molecular engineering of today, fluorinated solvents have enabled significant improvements in battery performance, safety, and longevity. This technical guide has provided a comprehensive overview of the history, fundamental mechanisms, and practical experimental methodologies associated with these critical materials. As the demand for advanced energy storage solutions continues to grow, the continued exploration and innovation in the field of fluorinated electrolytes will undoubtedly play a pivotal role in shaping the future of battery technology.

References

- Research progress of new fluorinated compounds in lithium-ion battery electrolytes. (2023). Energy Storage Science and Technology. [URL not available]

-

Preparation method for high purity fluoroethylene carbonate. (2018). WIPO Patent WO/2018/184379. [Link]

- Method for producing fluoroethylene carbonate. (n.d.).

-

Nowroozi, M. A., et al. (2021). Fluoride ion batteries – past, present, and future. Journal of Materials Chemistry A, 9, 5980-6012. [Link]

-

Combining Operando Techniques for an Accurate Depiction of the SEI Formation in Lithium-Ion Batteries. (2021). Batteries, 7(4), 77. [Link]

-

Development of Fluoride-Ion Primary Batteries: The Electrochemical Defluorination of CFx. (2021). The Journal of Physical Chemistry C, 125(34), 18636–18645. [Link]

-

Pham, H. Q., et al. (2011). Effect of Fluoroethylene Carbonate (FEC) on the Performance and Surface Chemistry of Si-Nanowire Li-Ion Battery Anodes. Langmuir, 27(24), 15261–15269. [Link]

- Fluorinated Additives For Lithium Ion Batteries. (2009).

-

Chandrasiri, K. S., et al. (2020). Investigating the effect of a fluoroethylene carbonate additive on lithium deposition and the solid electrolyte interphase in lithium metal batteries using in situ NMR spectroscopy. Journal of Materials Chemistry A, 8(26), 13131-13141. [Link]

-

Brief History of Early Lithium-Battery Development. (2020). Materials, 13(8), 1935. [Link]

-

Emerging electrolytes with fluorinated solvents for rechargeable lithium-based batteries. (2023). Chemical Society Reviews, 52(9), 3297-3343. [Link]

-

Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy. (2018). Journal of the American Chemical Society, 140(31), 9983–9993. [Link]

-

Systematic Investigation of Electrochemical Performances for Lithium-Ion Batteries with Si/Graphite Anodes: Effect of Electrolytes Based on Fluoroethylene Carbonate and Linear Carbonates. (2018). Journal of The Electrochemical Society, 165(14), A3376-A3383. [Link]

-

Stable fluorinated alkylated lithium malonatoborate salts for lithium-ion battery applications. (2021). OSTI.GOV. [Link]

-

Fluorination in advanced battery design. (2023). Nature Reviews Materials. [Link]

-

Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. (2018). Journal of the Electrochemical Society, 165(1), A6042-A6049. [Link]

- Fluorinated electrolyte compositions. (2018).

-

The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. (2015). OSTI.GOV. [Link]

-

The molecular structures of fluorinated ethers and the functional mechanism in this work. (n.d.). ResearchGate. [Link]

-

Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. (2022). OSTI.GOV. [Link]

-

Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). HZDR. [Link]

-

Viscosities of electrolyte solutions for rechargeable batteries. (n.d.). RheoSense. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011). NIH. [Link]

-

Morphological observation of the SEI via in situ and operando AFM... (n.d.). ResearchGate. [Link]

-

Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. (2018). ResearchGate. [Link]

-

Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. (2021). RSC Publishing. [Link]

-

Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. (2022). ResearchGate. [Link]

-

A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). NIH. [Link]

-

XPS-analysis of the SEI in lithium batteries. (2017). Diva-Portal.org. [Link]

-

Research progress of new fluorinated compounds in lithium-ion battery electrolytes. (2023). Energy Storage Science and Technology. [Link]

-

Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries. (2024). PubMed. [Link]

-

Fluoroethylene Carbonate and Vinylene Carbonate Reduction:. (n.d.). University of Cambridge. [Link]

-

Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (2023). MDPI. [Link]

- Solvent Extraction of Electrolyte Compounds in the Recycling of Lithium Ion B

-

Viscosity Analysis of Battery Electrode Slurry. (2019). ResearchGate. [Link]

-

Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (2021). Frontiers. [Link]

-

Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy. (2020). NIH. [Link]

- Methyl (2,2,2-trifluoroethyl)

-

Characterization of the SEI on cycled graphite anodes. a,b) XPS spectra... (n.d.). ResearchGate. [Link]

-

M6 Roberts Characterisation of SEI on graphitic anode with Ag La X rays. (2022). YouTube. [Link]

-

Non-aqueous and Aqueous electric conductivity. (n.d.). Dispersion Technology. [Link]

-

Understanding the Electrochemical Window of Solid-State Electrolyte in Full Battery Application. (2021). ResearchGate. [Link]

-

Quantifying the Dynamic and Additives-Dependent Interface Evolution by Operando Neutron Reflectometry. (2023). ACS Nano. [Link]

-

Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate. (2021). ACS Energy Letters. [Link]

-

Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. (2023). NIH. [Link]

-

How to measure ionic conductivity of inorganic solid electrolyte?. (2022). Reddit. [Link]

-

Emerging technologies for identification of disinfection byproducts: GC/FT-ICR MS characterization of solvent artifacts. (2007). PubMed. [Link]

-

Viscosity of Battery Mixtures. (2022). C-Therm Technologies Ltd.. [Link]

Sources

- 1. Brief History of Early Lithium-Battery Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of new fluorinated compounds in lithium-ion battery electrolytes [esst.cip.com.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes (Journal Article) | OSTI.GOV [osti.gov]

- 9. Investigating the effect of a fluoroethylene carbonate additive on lithium deposition and the solid electrolyte interphase in lithium metal batteries using in situ NMR spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The effect of fluorides in the TiO2(B) anode on the hydrogen evolution reaction in aqueous electrolytes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

theoretical studies on 3-(2,2,2-Trifluoroethoxy)propanenitrile

An In-depth Technical Guide to the Theoretical Studies of 3-(2,2,2-Trifluoroethoxy)propanenitrile

Introduction

3-(2,2,2-Trifluoroethoxy)propanenitrile, commonly referred to in the literature as FEON, is a fluorinated nitrile with the chemical formula C5H6F3NO.[1] This molecule has garnered significant attention in recent years, particularly within the field of energy storage, as a promising electrolyte solvent for high-energy-density lithium metal batteries.[2][3] Its appeal stems from a unique combination of desirable physicochemical properties, including high oxidative stability, low volatility, and non-flammability, which are critical for developing safer and more reliable battery systems.[2][3][4]

The strategic incorporation of a trifluoroethoxy group into a propanenitrile backbone significantly influences the molecule's electronic structure and intermolecular interactions. This, in turn, dictates its performance as an electrolyte solvent. Understanding these molecular-level characteristics is paramount for the rational design of next-generation electrolytes. Theoretical and computational studies provide an indispensable toolkit for elucidating these properties, offering insights that are often difficult to obtain through experimental methods alone.

This technical guide provides a comprehensive overview of the theoretical approaches used to study 3-(2,2,2-Trifluoroethoxy)propanenitrile. As a senior application scientist, the aim is not merely to present data but to provide a causal understanding of why specific computational methodologies are chosen and how they offer a self-validating framework for predicting the behavior of this molecule. We will explore its conformational landscape, spectroscopic signatures, and, most critically, its reactivity and solvation behavior within a lithium battery environment. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and engineer complex molecular systems.

Part 1: Molecular Structure and Conformational Analysis

The three-dimensional structure of FEON and the relative energies of its conformers are fundamental to understanding its physical and chemical properties. The presence of several single bonds in its backbone (O-CH2, CH2-CH2, etc.) allows for considerable conformational flexibility. A thorough conformational analysis is, therefore, the logical first step in any theoretical investigation.

Causality of Method Selection

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for describing its electronic structure and geometry.[5] The choice of functional is critical. A functional like B3LYP is a common starting point, but for systems where dispersion forces may be significant (as in the interaction between the fluorinated group and the rest of the molecule), a dispersion-corrected functional such as B3LYP-D3 or ωB97X-D is preferable. A Pople-style basis set, such as 6-311+G(d,p), is typically sufficient to provide a reliable description of the geometry and relative energies.

Theoretical Workflow for Conformational Analysis

A robust conformational analysis protocol is a self-validating system. It ensures that the global minimum energy structure and all significant low-energy conformers are identified.

-

Initial Conformer Generation : A molecular mechanics-based conformational search is first performed to explore the potential energy surface broadly and identify a set of plausible starting geometries.

-

DFT Optimization : Each of these initial geometries is then subjected to a full geometry optimization at the selected DFT level (e.g., ωB97X-D/6-311+G(d,p)). This process refines the structures to the nearest local minimum on the DFT potential energy surface.

-

Frequency Calculations : A vibrational frequency calculation is performed on each optimized geometry. This serves two crucial purposes:

-

It confirms that the structure is a true minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating accurate relative Gibbs free energies of the conformers.

-

-

Energy Ranking : The conformers are then ranked based on their relative Gibbs free energies to determine their Boltzmann population at a given temperature.

Key Rotational Axes and Expected Conformers

The primary degrees of freedom in FEON are the dihedral angles along the C-C and C-O bonds of the backbone. The rotation around these bonds will give rise to various gauche and anti arrangements, with the electrostatic interactions between the electron-rich nitrile group, the ether oxygen, and the highly electronegative trifluoromethyl group playing a key role in determining the most stable conformations. Fluorine substitution is known to have a profound impact on molecular conformation, often favoring specific gauche effects.[6][7]

Caption: Molecular structure of FEON with key rotatable dihedral angles (τ1-τ4) highlighted.

Predicted Conformational Energy Landscape

A hypothetical summary of a conformational analysis is presented below. The actual values would be the result of the workflow described above.

| Conformer ID | Key Dihedrals (τ1, τ2, τ3, τ4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| FEON-1 | anti, anti, anti, anti | 0.00 | 45.2 |

| FEON-2 | gauche, anti, anti, anti | 0.55 | 20.1 |

| FEON-3 | anti, gauche, anti, anti | 0.89 | 12.5 |

| FEON-4 | anti, anti, gauche, anti | 1.20 | 7.8 |

| ... | ... | ... | ... |

Table 1: Hypothetical results of a DFT-based conformational analysis of FEON at 298.15 K.

This analysis would reveal that while a fully extended anti conformer might be the global minimum, several gauche conformers are likely to be thermally accessible, contributing to the overall molecular ensemble and influencing the bulk properties of the liquid.

Part 2: Spectroscopic Properties from First Principles

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. This is particularly valuable for complex molecules where experimental peak assignment can be ambiguous.

Vibrational Spectroscopy (FTIR)

The same DFT frequency calculations used to confirm minimum energy structures also yield the harmonic vibrational frequencies and their corresponding intensities. These computed frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a uniform scaling factor (e.g., ~0.96 for a functional like ωB97X-D) is typically applied to the computed frequencies to achieve better agreement with experiment.

Causality : By comparing the scaled theoretical spectrum with the experimental FTIR spectrum, one can confidently assign specific vibrational modes. For FEON, key modes of interest would include the C≡N stretch, the C-F stretches, and the C-O-C ether stretch. This assignment is crucial for interpreting experimental results, such as those from in-situ FTIR studies of electrolyte behavior.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structure elucidation.[8] Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method is the standard for calculating NMR shielding tensors.

Protocol for NMR Chemical Shift Calculation :

-

Geometry Optimization : Use a high-quality optimized geometry, preferably from a Boltzmann-averaged ensemble of the low-energy conformers.

-

Shielding Calculation : Perform a GIAO calculation at a DFT level suitable for NMR, often with a larger, specialized basis set (e.g., pcSseg-2).

-

Reference and Conversion : Calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) at the same level of theory. The chemical shift is then calculated as: δ = σ_ref - σ_sample.

-

Solvent Effects : Since NMR is typically measured in a solvent, incorporating a continuum solvent model like the Polarizable Continuum Model (PCM) is essential for accurate predictions.

The ability to predict ¹⁹F NMR shifts is particularly important for fluorinated compounds like FEON, providing a sensitive probe of the local electronic environment.

Part 3: Reactivity and Solvation Behavior in Li-ion Batteries

The most impactful theoretical studies on FEON to date have focused on its role as a battery electrolyte.[2][9] These studies combine DFT and Molecular Dynamics (MD) simulations to build a multiscale understanding of its behavior.

Li⁺ Solvation Structure: An MD and DFT Approach

The way in which the solvent molecules arrange themselves around the Li⁺ ions (the solvation sheath) is a primary determinant of electrolyte properties like ionic conductivity and interfacial stability.

Causality of Method Selection : Classical Molecular Dynamics (MD) simulations are employed to model the bulk electrolyte behavior over nanoseconds, capturing the dynamic nature of the solvation process. DFT calculations are then used on smaller, representative clusters (e.g., Li⁺(FEON)n) extracted from the MD trajectory to provide a more accurate, quantum mechanical description of the binding energies and electronic structure of the immediate solvation shell.[9]

Key Findings from MD Simulations :

-

Radial Distribution Functions (RDFs) : MD simulations are used to calculate RDFs, which show the probability of finding a solvent atom at a certain distance from the Li⁺ ion. The position of the first peak in the Li⁺-N and Li⁺-O RDFs reveals the primary coordination distances.

-

Coordination Number (CN) : By integrating the RDF up to its first minimum, the average number of coordinating atoms or molecules in the first solvation shell can be determined. For a FEON-based electrolyte, a maximum coordination number of 3 for FEON molecules in the solvation structure was found.[2]

Caption: Schematic of Li⁺ solvation by FEON, showing coordination via both nitrile and ether groups.

Decomposition Pathways on the Lithium Anode

A critical aspect of electrolyte performance is its stability at the electrode interface. The formation of a stable Solid Electrolyte Interphase (SEI) is essential for the long-term cycling of lithium metal batteries. DFT calculations are instrumental in predicting the reductive decomposition pathways of electrolyte components.

Theoretical Protocol for Reaction Pathway Analysis :

-

Identify Reactants and Products : Propose plausible decomposition reactions based on chemical intuition and experimental evidence (e.g., from XPS analysis).

-

Optimize Geometries : Calculate the optimized geometries and energies of all reactants, products, and potential intermediates.

-

Locate Transition States (TS) : For each proposed elementary step, locate the transition state structure connecting the reactant and product. This is a first-order saddle point on the potential energy surface.

-

Confirm TS : A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Calculate Activation Energy : The activation energy (energy barrier) is the energy difference between the transition state and the reactants. The pathway with the lowest activation energy is the most kinetically favorable.

Studies on FEON have proposed that its decomposition on the lithium metal anode leads to the formation of LiF, a highly desirable component of the SEI.[2] The calculations support a mechanism involving the cleavage of C-F bonds, which is facilitated by the reduction at the anode surface. This theoretical insight provides a direct causal link between the molecular structure of FEON and its beneficial contribution to the SEI.

Conclusion

Theoretical and computational studies provide a powerful, predictive framework for understanding the complex behavior of 3-(2,2,2-Trifluoroethoxy)propanenitrile. Through a synergistic application of Density Functional Theory and Molecular Dynamics, we can move from fundamental molecular properties, such as conformational preferences, to complex phenomena like Li⁺ solvation and interfacial reactivity. The insights gained from these theoretical investigations are not merely academic; they provide actionable intelligence for the rational design of better, safer, and more efficient electrolytes for next-generation energy storage systems. The consistency between theoretical predictions and experimental observations for FEON validates the computational approach, establishing a trustworthy and authoritative basis for future molecular engineering efforts in the field.

References

- Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. (2024). MDPI.

- Zhou, X., Kozdra, M., Ran, Q., Deng, K., Zhou, H., Brandell, D., & Wang, J. (2022). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Nanoscale, 14(46), 17237-17246.

- Confocal Analysis of 1,3-Difluorinated Alkanes. (n.d.). The Journal of Organic Chemistry.

- Zhou, X., Kozdra, M., Ran, Q., Deng, K., Zhou, H., Brandell, D., & Wang, J. (n.d.). Supplementary Materials: 3-(2,2,2-trifluoroethoxy)

- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (n.d.).

- 3-(2,2,2-trifluoroethoxy)propanenitrile | CAS 272128-06-0. (n.d.). Santa Cruz Biotechnology.

- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry.

- 3-[2-(Methoxymethoxy)ethoxy]propanenitrile. (n.d.). PubChem.

- Fluorinated nitriles as dielectric gases. (n.d.).

- A computational analysis of the reaction of atomic oxygen O(3P) with acrylonitrile. (2022). arXiv.

- 3-(2,2,2-Trifluoroethoxy)

- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymeriz

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. [2212.10396] A computational analysis of the reaction of atomic oxygen O(3P) with acrylonitrile [arxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Laboratory-Scale Synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile: An Application Note

Introduction: The Significance of Fluorinated Nitriles

3-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated nitrile that has garnered interest in advanced materials science, particularly in the development of high-performance electrolytes for lithium-ion batteries.[1] Its properties, such as high oxidative stability, low volatility, and non-flammability, make it a promising solvent component for enhancing the safety and efficiency of energy storage devices.[1] The trifluoroethoxy moiety imparts unique electronic and physical properties, making this molecule a valuable building block for the synthesis of novel organic compounds in various fields of chemical research.

This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile via a base-catalyzed Michael addition of 2,2,2-trifluoroethanol to acrylonitrile. The causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and successful replication.

Reaction Principle: The Aza-Michael Addition

The synthesis proceeds via a base-catalyzed conjugate addition, specifically an oxa-Michael addition, of 2,2,2-trifluoroethanol to the electron-deficient alkene of acrylonitrile. A basic catalyst, such as potassium carbonate, deprotonates the 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxide anion. This potent nucleophile then attacks the β-carbon of acrylonitrile, leading to the formation of a carbanion intermediate. Subsequent protonation of the carbanion by the solvent or residual alcohol regenerates the catalyst and yields the desired product, 3-(2,2,2-Trifluoroethoxy)propanenitrile.[2][3]

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |

| 2,2,2-Trifluoroethanol | ≥99% | Sigma-Aldrich | 75-89-8 | - |

| Acrylonitrile | ≥99%, contains inhibitor | Sigma-Aldrich | 107-13-1 | Highly toxic and flammable |

| Potassium Carbonate | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered |

| Dichloromethane | ACS Grade | VWR | 75-09-2 | For extraction |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | 7487-88-9 | For drying |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Fume hood

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile.

Detailed Synthesis Protocol

1. Reaction Setup:

-

In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add 2,2,2-trifluoroethanol (10.0 g, 0.1 mol, 1.0 equiv.) and anhydrous potassium carbonate (1.38 g, 0.01 mol, 0.1 equiv.) to the flask.

2. Reaction Execution:

-

Begin stirring the mixture and gently heat it to 40-50 °C using a water bath on a hotplate stirrer.

-

Charge the dropping funnel with acrylonitrile (6.63 g, 0.125 mol, 1.25 equiv.).

-

Add the acrylonitrile dropwise to the stirred reaction mixture over a period of 30 minutes. An exotherm may be observed; maintain the internal temperature below 65 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if desired.

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the potassium carbonate, washing the filter cake with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 3-(2,2,2-Trifluoroethoxy)propanenitrile as a clear liquid.[4]

Safety Precautions: A Self-Validating System

Acrylonitrile is a highly toxic, flammable, and carcinogenic compound. [5][6][7][8] All manipulations involving acrylonitrile must be performed in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[5][6]

-

Handling: Acrylonitrile is volatile and its vapors can form explosive mixtures with air.[5][7][9] Avoid inhalation of vapors and skin contact.[6]

-

In case of exposure:

-

Waste Disposal: All acrylonitrile-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.

2,2,2-Trifluoroethanol is a toxic and irritating compound. Handle with care, avoiding skin and eye contact, and inhalation of vapors.

Characterization and Data

The identity and purity of the synthesized 3-(2,2,2-Trifluoroethoxy)propanenitrile should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₅H₆F₃NO |

| Molecular Weight | 153.10 g/mol [10] |

| Boiling Point | 186 °C (predicted)[11] |

| Density | 1.203 g/cm³ (predicted)[11] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ 3.95 (q, J = 8.5 Hz, 2H, -OCH₂CF₃)

-

δ 3.80 (t, J = 6.0 Hz, 2H, -CH₂CN)

-

δ 2.70 (t, J = 6.0 Hz, 2H, -OCH₂CH₂-)

-

-

¹³C NMR (CDCl₃):

-

δ 123.5 (q, J = 277 Hz, -CF₃)

-

δ 117.5 (-CN)

-

δ 68.0 (q, J = 35 Hz, -OCH₂CF₃)

-

δ 62.0 (-OCH₂CH₂-)

-

δ 19.0 (-CH₂CN)

-

-

FTIR (neat):

-

ν 2250 cm⁻¹ (C≡N stretch)

-

ν 1150-1280 cm⁻¹ (C-F stretch)

-

ν 1100 cm⁻¹ (C-O stretch)

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time; ensure adequate heating. |

| Ineffective catalyst | Use freshly dried, finely powdered potassium carbonate. | |

| Loss during work-up | Ensure complete extraction; minimize transfers. | |

| Product Contamination | Residual starting materials | Optimize reaction time; ensure efficient purification by distillation. |

| Side products | Control reaction temperature to minimize side reactions. |

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable fluorinated nitrile for its applications in materials science and synthetic chemistry. The emphasis on the underlying chemical principles and self-validating safety measures ensures a robust and reproducible synthetic procedure.

References

-

Zhou, X., et al. (2022). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Nanoscale. [Link]

-